molecular formula C11H15NO3 B1399951 4-Amino-2-isobutoxybenzoic acid CAS No. 644990-75-0

4-Amino-2-isobutoxybenzoic acid

Cat. No.: B1399951
CAS No.: 644990-75-0
M. Wt: 209.24 g/mol
InChI Key: XMGRGGIUTGMJBS-UHFFFAOYSA-N
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Description

4-Amino-2-isobutoxybenzoic acid is a chemical compound that belongs to the class of aminobenzoic acids. This compound is characterized by the presence of an amino group at the fourth position and an isobutoxy group at the second position on the benzoic acid ring. Aminobenzoic acids are known for their diverse applications in biochemistry, medicinal chemistry, and industrial processes.

Mechanism of Action

Target of Action

It’s worth noting that amino acids, in general, play a crucial role in regulating skeletal muscle metabolism . They are essential for maintaining skeletal muscle mass, improving muscle strength, and function .

Mode of Action

Aminosalicylic acid, a compound with a similar structure, inhibits folic acid synthesis . It binds to pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid

Biochemical Pathways

Amino acids are formed via biosynthetic pathways that are ubiquitous across most forms of life . Their carbon skeleton precursors are the intermediates of central metabolic pathways .

Pharmacokinetics

Peptides, which are polymers of amino acids, have unique pharmacokinetic characteristics compared to large proteins or small molecule drugs . They usually undergo extensive proteolytic cleavage, resulting in short plasma half-lives . Due to their large size and relatively poor membrane permeability, they are typically administered parenterally .

Result of Action

A study on 4-aminobenzoic acid derivatives showed that simple chemical modification resulted in the constitution of antibacterial activity, including inhibition of methicillin-resistant staphylococcus aureus .

Action Environment

It’s worth noting that the environment can significantly impact the synthesis and function of amino acids . For instance, the most effective catalysts for enantioselective amino acid synthesis are coordination complexes of rhodium(I) with 1,5-cyclooctadiene (COD) and a chiral diphosphine .

Biochemical Analysis

Cellular Effects

The effects of 4-Amino-2-isobutoxybenzoic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, this compound can induce cytotoxicity by disrupting mitochondrial function and promoting oxidative stress . This compound also affects cell proliferation and apoptosis, making it a potential candidate for anticancer therapies .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, inhibiting or activating their function . For instance, it has been found to inhibit the activity of certain enzymes involved in DNA synthesis, leading to reduced cell proliferation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function . Studies have shown that this compound can degrade into various metabolites, which may have different biological activities . Long-term exposure to this compound can lead to cumulative effects on cellular processes, such as sustained oxidative stress and chronic inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and therapeutic effects . At higher doses, it can cause significant adverse effects, such as liver and kidney damage . Threshold effects have been observed, where a certain dosage level triggers a marked increase in toxicity . These findings highlight the importance of dose optimization in potential therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its biotransformation into various metabolites . These metabolites can further participate in different biochemical reactions, affecting metabolic flux and metabolite levels . The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics, impacting its overall biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . For instance, it can be transported across cell membranes by amino acid transporters, facilitating its intracellular accumulation . The compound’s distribution within tissues can affect its localization and biological activity, influencing its therapeutic and toxic effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function . It can be targeted to particular cellular compartments, such as mitochondria or the nucleus, through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-isobutoxybenzoic acid can be achieved through various synthetic routes. One common method involves the reductive amination of 4-aminobenzoic acid with isobutyl alcohol in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in methanol with glacial acetic acid as a catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-isobutoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The isobutoxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Nitro-2-isobutoxybenzoic acid

    Reduction: 4-Amino-2-isobutoxybenzyl alcohol

    Substitution: 4-Amino-2-alkoxybenzoic acids

Scientific Research Applications

4-Amino-2-isobutoxybenzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid: Lacks the isobutoxy group, making it less lipophilic.

    2-Amino-4-isobutoxybenzoic acid: The positions of the amino and isobutoxy groups are reversed.

    4-Amino-2-methoxybenzoic acid: Contains a methoxy group instead of an isobutoxy group.

Uniqueness

4-Amino-2-isobutoxybenzoic acid is unique due to the presence of both an amino group and an isobutoxy group on the benzoic acid ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-amino-2-(2-methylpropoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-7(2)6-15-10-5-8(12)3-4-9(10)11(13)14/h3-5,7H,6,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGRGGIUTGMJBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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